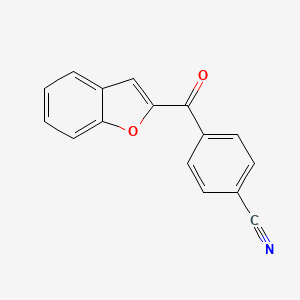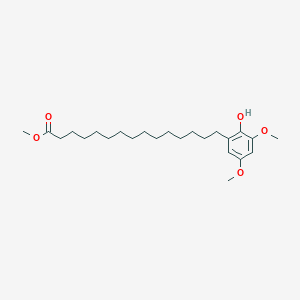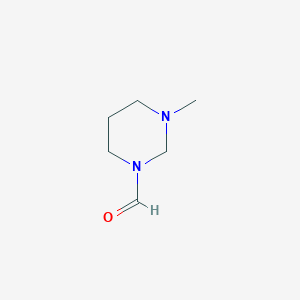
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is a heterocyclic organic compound that contains a pyrimidine ring with a methyl group at the 3-position and an aldehyde group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a 3-methylpyrimidine derivative with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyltetrahydropyrimidine-1(2H)-carboxylic acid.
Reduction: 3-Methyltetrahydropyrimidine-1(2H)-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . In biological studies, it can mimic natural nucleosides and interfere with DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyrimidine-2,4-dione: A pyrimidine derivative with similar structural features but different functional groups.
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with multiple methyl groups.
3-Methyl-5-nitropyrimidine: A pyrimidine derivative with a nitro group at the 5-position.
Uniqueness
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is unique due to its specific combination of a methyl group at the 3-position and an aldehyde group at the 1-position. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Propriétés
| 111280-64-9 | |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-7-3-2-4-8(5-7)6-9/h6H,2-5H2,1H3 |
Clé InChI |
MSEYVEARULZTLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



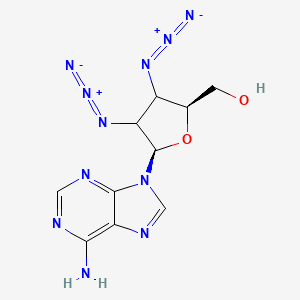
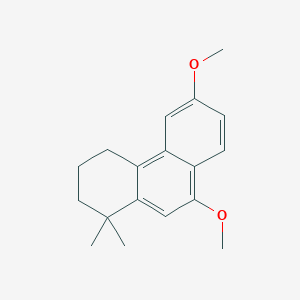
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
